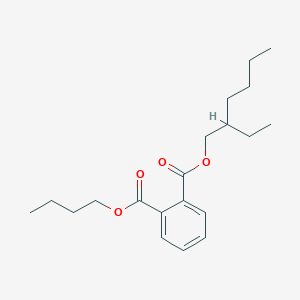

Butyl 2-ethylhexyl phthalate

説明

Significance of Phthalate Esters as Ubiquitous Environmental Contaminants

Phthalate esters, commonly known as phthalates, are a group of synthetic organic chemicals primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). uml.edurestrictionofhazardoussubstances.com Their extensive application in a vast array of consumer and industrial products has led to their status as ubiquitous environmental contaminants. frontiersin.orgmdpi.com Since they are not chemically bound to the polymer matrix, phthalates can easily leach, migrate, or evaporate from plastic products into the environment. sapub.orgresearchgate.net This constant release has resulted in their widespread presence in various environmental matrices, including air, water, soil, sediment, and biota. mdpi.comresearchgate.netbohrium.com

The environmental concern surrounding phthalates stems from their potential to act as endocrine-disrupting chemicals (EDCs), which can interfere with the hormonal systems of wildlife and humans. researchgate.netiwaponline.com Research has indicated that exposure to certain phthalates can lead to reproductive and developmental issues. uml.edu Due to their large production volumes and widespread use, phthalates are considered among the most prevalent man-made materials found in the global environment. mdpi.com

Historical Perspectives on Butyl 2-ethylhexyl Phthalate in Environmental Studies

The commercial production of phthalates began in the 1930s, and their use has grown substantially since. frontiersin.orgwikipedia.org Early environmental studies on phthalates often focused on the most commonly used compounds, such as DEHP. The recognition of this compound as a distinct environmental contaminant in scientific literature is more recent. The development of advanced analytical techniques has enabled the detection and quantification of a wider range of phthalates, including B2EHP, at low concentrations in environmental samples. frontiersin.org Historical data on B2EHP is less abundant compared to other major phthalates, but its inclusion in monitoring programs and research studies has been increasing as the understanding of the complex mixtures of contaminants in the environment grows.

Detailed Research Findings

Scientific investigations have detected this compound in various environmental settings, highlighting its persistence and mobility. The following tables present a summary of research findings regarding the concentration of this compound and other related phthalates in different environmental media.

Table 1: Concentration of Selected Phthalates in Water Samples

| Phthalate Compound | Concentration Range (µg/L) | Location | Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | 0.1 - 300 | Various surface waters near industrial areas | who.int |

| Di-n-butyl phthalate (DBP) | 0.02 - 0.77 | Waterworks in China | frontiersin.org |

| This compound (B2EHP) | Not specified in reviewed sources | ||

| Diethyl phthalate (DEP) | Not specified in reviewed sources | ||

| Dimethyl phthalate (DMP) | Not specified in reviewed sources |

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Concentration of Selected Phthalates in Sediment and Soil Samples

| Phthalate Compound | Concentration Range (µg/g dry weight) | Location | Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | 0.0095 - 0.0977 | Shoreline sand, Malta | mdpi.com |

| Di-n-butyl phthalate (DBP) | 0.0095 - 0.07034 | Shoreline sand, Malta | mdpi.com |

| This compound (B2EHP) | Not specified in reviewed sources | ||

| Dimethyl phthalate (DMP) | N.D. - 316 | Various soils | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

特性

IUPAC Name |

1-O-butyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-4-7-11-16(6-3)15-24-20(22)18-13-10-9-12-17(18)19(21)23-14-8-5-2/h9-10,12-13,16H,4-8,11,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOLBYOSCILFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026519 | |

| Record name | Butyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water (0.022 mg/L at 25 deg C); [ChemIDplus] | |

| Record name | 2-Ethylhexyl butyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Slightly soluble in water | |

| Record name | 2-ETHYLHEXYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000236 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | 2-Ethylhexyl butyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

85-69-8 | |

| Record name | Butyl 2-ethylhexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl butyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-ethylhexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 2-ETHYLHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AV6S4MYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Distribution of Butyl 2-ethylhexyl Phthalate

Atmospheric Presence and Transport Dynamics

DEHP is considered a semi-volatile organic compound (SVOC) and is ubiquitous in the atmosphere. nih.govnih.gov Its presence in the air, even in remote locations, indicates its capacity for long-range transport. nih.gov

Ambient Atmospheric Concentrations in Urban and Rural Environments

Atmospheric concentrations of DEHP are generally higher in urban and industrial areas compared to rural or remote locations. nih.govgreenfacts.orggiftfreie-stadt.de This is attributed to a higher density of emission sources in populated areas. giftfreie-stadt.de Despite its low vapor pressure, DEHP is consistently detected in the air. nih.gov

For instance, studies have reported concentrations in city air ranging from 5 to 132 ng/m³. who.int Near a municipal incinerator, a concentration of 300 ng/m³ was recorded. who.intcanada.ca In a highly populated area of Mexico City, DEHP levels in PM₁₀ and PM₂.₅ particulates ranged from 32.8 to 175.8 µg/g and 21.5 to 229.7 µg/g, respectively. nih.gov In contrast, a median concentration of 2.0 ng/m³ was noted in Sweden. nih.gov Research in Shanghai found that total phthalate concentrations, dominated by DEHP, could reach 622.0 ng/m³ outdoors. aaqr.org Data from the Great Lakes region estimated atmospheric concentrations between 0.5 and 5 ng/m³. canada.ca

Indoor air concentrations can often be higher than outdoor levels due to the slow volatilization from various consumer products, such as flooring, wall coverings, and furniture upholstery. nih.govnih.gov

Atmospheric Concentrations of DEHP in Various Environments

| Location Type | Location | Concentration Range | Notes | Source |

|---|---|---|---|---|

| Urban | New York City, USA | 5 - 132 ng/m³ | In atmospheric particulate matter. | who.int |

| Industrial Vicinity | Near Municipal Incinerator, Hamilton, ON, Canada | 300 ng/m³ | - | who.intcanada.ca |

| Urban | Mexico City, Mexico | 32.8 - 229.7 µg/g | In PM₁₀ and PM₂.₅ particulates. | nih.gov |

| General Outdoor | Sweden | 0.28 - 77.0 ng/m³ (median 2.0 ng/m³) | - | nih.gov |

| Urban Outdoor | Shanghai, China | Up to 622.0 ng/m³ | Total PM₂.₅-bound phthalates, dominated by DEHP. | aaqr.org |

| Remote | Great Lakes Region, North America | 0.5 - 5 ng/m³ | Estimated concentrations. | canada.ca |

| Remote Marine | North Atlantic | Up to 4.1 ng/m³ | - | hereon.de |

Gas-Particle Partitioning and Aerosol Association

In the atmosphere, DEHP exists in both the gas phase and adsorbed to particulate matter. greenfacts.orggiftfreie-stadt.denih.gov This gas-particle partitioning is a critical factor influencing its atmospheric transport, deposition, and degradation. sci-hub.se The partitioning behavior is influenced by environmental factors like temperature and the concentration of airborne particles. sci-hub.seosti.gov

Due to its low vapor pressure, DEHP has a tendency to sorb onto airborne particles. nih.govosti.gov Studies have shown that the fraction of DEHP associated with particles can be significant. For example, in the North Sea, the particle-associated fraction for DEHP was estimated to be 78%. hereon.de This association with aerosols can protect DEHP from degradation processes like photolysis, thereby extending its atmospheric lifetime and facilitating long-range transport. aaqr.orgacs.org Occupant activities indoors, such as cooking, can increase particulate matter and subsequently influence the concentration and behavior of airborne DEHP. osti.gov The chemical's estimated atmospheric half-life, when subject to degradation by hydroxyl radicals, is about 25 hours in the vapor phase. nih.gov However, its association with particles can increase its persistence. acs.org

Aquatic Environmental Occurrence

DEHP is frequently detected in various aquatic environments, a consequence of industrial and municipal wastewater discharge, landfill leachate, and atmospheric deposition. greenfacts.orgresearchgate.net

Detection in Surface Waters (Rivers, Lakes, Coastal Waters)

DEHP is a common contaminant in surface waters globally, with concentrations varying based on proximity to urban and industrial sources. greenfacts.org

Rivers: Reported concentrations in rivers can range widely. For example, levels in German rivers have been found between 0.33 and 97.8 µg/L, while in the UK's Aire River, they were between 0.36 and 21.0 µg/L. researchgate.net In China's Hanjiang River, DEHP was a dominant phthalate, though concentrations did not exceed the national standard of 8.0 µg/L. mdpi.com A survey of 31 surface waters across China's major river basins found DEHP concentrations ranging from 0.010 to 2634 µg/L. nih.gov In Canada, water from the St. Clair River showed maximum concentrations of 10 to 100 µg/L in 1979. canada.ca

Lakes: Lake water generally shows lower concentrations of DEHP compared to rivers, which is likely due to the higher levels of suspended matter that can bind the compound in flowing waters. greenfacts.org In China's Baiyangdian Lake, DEHP was detected at all 30 sampling sites. nih.gov In Taihu Lake, DEHP was a predominant phthalate, with average concentrations in 2014 exceeding 1000 ng/L (1 µg/L). rsc.org

Coastal Waters: DEHP is also found in coastal and marine environments. mdpi.com Concentrations in various marine locations, including the Mediterranean Sea and the Pacific Ocean, typically range from 0.002 µg/L to 168 µg/L. mdpi.comresearchgate.net In the Northwestern Mediterranean Sea, DEHP was detected in concentrations ranging from 50.7 to 296.5 ng/L. ifremer.fr Along the coast of South Korea, DEHP was a dominant phthalate detected in beach seawater. mdpi.com

DEHP Concentrations in Surface Waters

| Water Body Type | Location | Concentration Range | Source |

|---|---|---|---|

| River | German Rivers | 0.33 - 97.8 µg/L | researchgate.net |

| River | Aire River, UK | 0.36 - 21.0 µg/L | researchgate.net |

| River | Various Rivers, Japan | 0.013 - 3.6 µg/L | researchgate.net |

| River | St. Clair River, Canada | 10 - 100 µg/L | canada.ca |

| Lake | Taihu Lake, China | > 1.0 µg/L (average) | rsc.org |

| Coastal Water | NW Mediterranean Sea | 0.051 - 0.297 µg/L | ifremer.fr |

| Coastal Water | Global (Various) | 0.002 - 168 µg/L | mdpi.comresearchgate.net |

| Surface Water | Washington State, USA | 0.558 – 3.38 µg/L | wa.gov |

Groundwater Contamination Levels

Groundwater can become contaminated with DEHP, particularly near sources like landfills and waste disposal sites where plastic products are buried. wi.govcdc.gov The compound tends to attach strongly to soil, limiting its mobility, but it can dissolve slowly into groundwater over time. nih.govcdc.gov

Reported concentrations in contaminated groundwater vary significantly. In the Netherlands, levels of 20–45 µg/L have been recorded. who.int A groundwater sample in New York State, USA, contained 170 µg/L. who.int In Dongguan, South China, DEHP was a main compound found in shallow groundwater, with total phthalate concentrations reaching up to 6.7 μg/L. researchgate.net A study of a landfill in Poland found that while DEHP was prevalent in leachate, concentrations in groundwater monitoring wells were mostly below the limit of quantification, with one sample showing 1.5 µg/L, suggesting the landfill's containment was effective. nih.gov

Presence in Wastewater and Effluent Streams

Wastewater treatment plants (WWTPs) are significant pathways for DEHP to enter the aquatic environment. researchgate.netiwaponline.com The compound is commonly found in both untreated influent and treated effluent.

Influent concentrations at municipal WWTPs can vary widely, with studies reporting values from 4–250 µg/L. greenfacts.org In one French WWTP, DEHP was the major phthalate, with concentrations in wastewater at each treatment step ranging from 9 to 44 µg/L. nih.gov An industrial WWTP in China showed significantly higher influent concentrations (7.17–7.40 µg/L) compared to domestic plants. frontiersin.org

While WWTPs can achieve high removal efficiencies for DEHP, often in the range of 90–99%, the compound is still present in the final effluent. greenfacts.orgnih.gov Effluent concentrations have been measured from 0.07 to 28 µg/L. greenfacts.org One study found effluent concentrations of DEHP to be between 0.96–3.10 µg/L. frontiersin.org Another reported a median concentration of 2.30 µg/L in final effluent. witpress.com The primary removal mechanism in WWTPs is sorption to primary and secondary sludge, with biodegradation playing a lesser role. nih.govnih.gov Consequently, DEHP concentrates in sewage sludge, with measured levels ranging from 11.2 to 275 µg/kg (dry weight). nih.gov

DEHP Concentrations in Wastewater Treatment Plants (WWTPs)

| Sample Type | Location/Study | Concentration Range | Source |

|---|---|---|---|

| Influent | Various Municipal WWTPs | 4 - 250 µg/L | greenfacts.org |

| Influent | Marne Aval WWTP, France | 9 - 44 µg/L | nih.gov |

| Influent | Seine Centre WWTP, France | 42.95 µg/L (median) | witpress.com |

| Effluent | Various Municipal WWTPs | 0.07 - 28 µg/L | greenfacts.org |

| Effluent | Chaohu, China | 0.96 - 3.10 µg/L | frontiersin.org |

| Effluent | Seine Centre WWTP, France | 2.30 µg/L (median) | witpress.com |

| Effluent | Tianjin, China | 30.38 ng/L (0.03 µg/L) | iwaponline.com |

| Landfill Leachate | Pruszków, Poland | < LOQ to 394.4 µg/L | nih.gov |

Terrestrial Environmental Occurrence

Butyl 2-ethylhexyl phthalate is also a common contaminant in terrestrial environments, primarily due to its widespread use and subsequent release from various products.

Concentrations in Soils

DEHP is frequently detected in soils from various land uses, including agricultural, industrial, and urban areas.

Agricultural Soils:

A nationwide study in China found DEHP in all 23 arable soils tested, with concentrations ranging from 0.2 to 5.98 mg/kg. nih.gov The application of agricultural plastic films was identified as a significant source. nih.govresearchgate.net

In Xinjiang, China, a study of facility agriculture soils found DEHP concentrations with a mean of 22.1 µg/kg. mdpi.com

A study in central Moravia detected DEHP in agricultural soils at levels up to 0.73 mg/kg of dry matter, with higher concentrations in soils fertilized with organic materials like manure. researchgate.net

In Malayer, Iran, the highest concentrations of DEHP were found in industrial areas, vineyards, and irrigated agricultural soils, with levels ranging from 0.64 to 1792.81 µg/kg. tandfonline.com

Industrial and Urban Soils:

A study found mean DEHP levels of 20.3 ± 8.76 µg/g in industrial areas, 4.59 ± 1.71 µg/g in urban areas, and 2.35 ± 0.98 µg/g in rural areas. researchgate.net

Soil samples from an open dump in South Africa had a mean DEHP value of 0.03 ± 0.01 mg/kg. nih.gov

Presence in Sewage Sludge-Amended Soils

The application of sewage sludge to agricultural land is a significant pathway for the introduction of DEHP into the soil environment. publish.csiro.au DEHP is often found at high concentrations in sewage sludge.

In Germany, DEHP concentrations in sewage sludge ranged from 27.9 to 154 mg/kg dry weight. nih.gov

A study on the mineralization of DEHP in sludge-amended soil reported that between 20% and 50% of the added DEHP remained in the soil after 80 days. canada.ca

The addition of sewage sludge to soil has been shown to enhance the degradation of phthalate esters. nih.govtandfonline.com

Interactive Data Table: DEHP Concentrations in Soils

| Location | Soil Type | Concentration Range | Mean Concentration | Unit | Reference |

| China (nationwide) | Arable | 0.2 - 5.98 | - | mg/kg | nih.gov |

| Xinjiang, China | Facility Agriculture | - | 22.1 | µg/kg | mdpi.com |

| Central Moravia | Agricultural | <0.03 - 0.73 | - | mg/kg dm | researchgate.net |

| Malayer, Iran | Industrial/Agricultural | 0.64 - 1792.81 | 447.87 | µg/kg | tandfonline.com |

| China | Industrial | - | 20.3 ± 8.76 | µg/g | researchgate.net |

| China | Urban | - | 4.59 ± 1.71 | µg/g | researchgate.net |

| South Africa | Open Dump | - | 0.03 ± 0.01 | mg/kg | nih.gov |

| Germany | Sewage Sludge | 27.9 - 154 | - | mg/kg dw | nih.gov |

Occurrence in Environmental Biota (non-human species)

Due to its lipophilic nature, this compound has the potential to bioaccumulate in organisms. mdpi.com However, the extent of accumulation varies depending on the organism and its metabolic capabilities.

Detection in Aquatic Organisms

DEHP has been detected in a wide range of aquatic organisms at different trophic levels, including invertebrates and fish. mdpi.com

Invertebrates:

Bioconcentration factors (BCFs) for DEHP are generally higher in invertebrates than in fish. nih.gov For example, a BCF of up to 3600 was reported for the amphipod Gammarus pseudolimnaueus and 2500 for the mussel Mytilus edulis. nih.gov

In a study on the coast of Mahdia, Tunisia, DEHP was detected in mussels (Mytilus galloprovincialis). ifremer.fr

Fish:

In a study of 17 rivers in Taiwan, the highest concentrations of DEHP in fish were found in Liza subviridis (253.9 mg/kg dw) and Oreochromis niloticus (129.5 mg/kg dw). nih.gov

A study of wild fish in the Netherlands measured a median DEHP concentration of 1.7 µg/kg wet weight. nih.govrsc.org

The ability of fish to metabolize DEHP, primarily in the gills, limits its systemic availability and subsequent bioaccumulation. canada.ca This metabolic capability generally increases with trophic level, suggesting that DEHP does not significantly biomagnify in aquatic food chains. rsc.orgmst.dk

Identification in Terrestrial Organisms

DEHP has also been identified in terrestrial organisms, particularly those in close contact with contaminated soil.

Earthworms:

Studies on the earthworm Eisenia fetida have shown that DEHP is taken up from the soil, although with relatively low accumulation factors (ranging from 0.073 to 0.244). royalsocietypublishing.org

The bioaccumulation factor for DEHP in earthworms was reported to be 0.373. nih.gov

Some research suggests that the breakdown of DEHP in earthworms is very slow, indicating a potential for bioaccumulation in this species. ca.gov

Plants:

The uptake of DEHP by plants from soil or sewage sludge is generally considered to be low. who.int

Bioconcentration factors for DEHP in plants have been reported to range from 0.01 to 5.9. rsc.org

In a study of agricultural crops, average DEHP concentrations in the underground parts ranged from 0.12 to 10.34 mg/kg of dry matter, while in the aboveground parts, they ranged from 0.25 to 4.59 mg/kg of dry matter. researchgate.net

Environmental Fate and Transformation Mechanisms of Butyl 2-ethylhexyl Phthalate

Abiotic Degradation Pathways

The breakdown of Butyl 2-ethylhexyl phthalate (BEHP) in the environment, without the involvement of living organisms, occurs through several processes. These abiotic pathways include hydrolysis, photolysis, and oxidation, which are influenced by environmental conditions such as pH, sunlight, and the presence of reactive chemical species.

Hydrolysis in Aqueous Media

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. In the case of BEHP, this process involves the cleavage of its ester bonds. The rate of hydrolysis is significantly influenced by the pH of the surrounding water.

Research has shown that the hydrolysis of phthalate esters, including those structurally similar to BEHP, is slow under neutral and acidic conditions but increases with higher pH (alkaline conditions). For instance, studies on di(2-ethylhexyl) phthalate (DEHP), a closely related compound, have reported hydrolysis half-lives of over 100 years at a pH of 8 and a temperature of 30°C. who.int This suggests that hydrolysis is not a primary degradation pathway for BEHP in most natural aquatic environments. The process typically proceeds through the formation of a monoester intermediate, followed by further, though often slower, hydrolysis to phthalic acid and the corresponding alcohols. nih.gov

Table 1: Hydrolysis Data for Structurally Similar Phthalates

| Compound | pH | Temperature (°C) | Half-life | Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | 8 | 30 | > 100 years | who.int |

| Dimethyl phthalate | - | - | - | |

| Diethyl phthalate | - | - | - | |

| Di-n-butyl phthalate | - | - | - |

Note: Specific hydrolysis data for this compound is limited. The data presented is for structurally similar and commonly studied phthalates to provide context.

Photolytic Transformation Processes

Photolysis is the decomposition of molecules by light. This compound can absorb ultraviolet (UV) radiation from sunlight, which can lead to its transformation. nih.gov The effectiveness of this process depends on the intensity of solar radiation and the presence of other substances in the environment that can act as photosensitizers.

The direct photolysis of BEHP in water is generally considered a slow process. who.int However, the presence of natural water constituents like nitrate ions, ferric ions, and fulvic acids can facilitate indirect photodegradation. researchgate.net For example, nitrate and ferric ions can generate hydroxyl radicals (•OH) upon irradiation, which are highly reactive and can oxidize BEHP. researchgate.net Fulvic acids, a component of dissolved organic matter, can absorb light and transfer the energy to BEHP, promoting its degradation. researchgate.net

In the atmosphere, BEHP that exists in the vapor phase can be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction is approximately 25 hours. nih.gov

Oxidation Reactions

Oxidation reactions, particularly with hydroxyl radicals (•OH), are a significant abiotic degradation pathway for this compound, especially in the atmosphere. nih.gov As mentioned in the photolysis section, these highly reactive radicals can be generated through photochemical processes. The reaction of vapor-phase BEHP with hydroxyl radicals is relatively rapid, with an estimated half-life of 25 hours. nih.gov

Biotic Degradation: Microbial Transformation

The primary mechanism for the removal of this compound from the environment is through biodegradation by microorganisms. nih.govresearchgate.net Bacteria, in particular, have demonstrated the ability to utilize BEHP and other phthalates as a source of carbon and energy, breaking them down into simpler, less harmful compounds. informaticsjournals.co.insci-hub.se This microbial transformation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, the biodegradation of this compound is a relatively efficient process. canada.ca Numerous studies have identified bacterial strains capable of degrading phthalates. The general aerobic degradation pathway involves a two-step hydrolysis of the ester bonds. mdpi.com

First, a diesterase enzyme hydrolyzes one of the ester bonds of BEHP, resulting in the formation of a monoester, mono-butyl phthalate or mono-2-ethylhexyl phthalate, and the corresponding alcohol (2-ethylhexanol or butanol). mdpi.comdoi.org Subsequently, a monoesterase enzyme cleaves the remaining ester bond of the monoester, yielding phthalic acid and the other alcohol. mdpi.comdoi.org Phthalic acid can then be further metabolized by microorganisms through various pathways, ultimately leading to its mineralization into carbon dioxide and water. mdpi.comdoi.orgwho.int

Some research has also proposed alternative aerobic pathways, such as β-oxidation of the alkyl side chains, which can occur before or after the initial hydrolysis steps. doi.orgnih.gov This can lead to the formation of different intermediate metabolites. doi.orgnih.gov

Table 2: Aerobic Biodegradation of Structurally Similar Phthalates by Microbial Consortia/Strains

| Compound | Microbial Strain/Consortium | Degradation Efficiency | Time (hours) | Reference |

| Di-(2-ethylhexyl) phthalate (DEHP) | Burkholderia pyrrocinia B1213 | 98.05% (at 500 mg/L) | - | doi.org |

| Di-(2-ethylhexyl) phthalate (DEHP) | Halotolerant consortium LF | 93.84% (at 1000 mg/L) | 48 | nih.govplos.orgplos.org |

| Di-(2-ethylhexyl) phthalate (DEHP) | Enterobacter spp. Strain YC-IL1 | 98.40% (at optimal conditions) | - | mdpi.com |

| Di-n-butyl phthalate (DBP) | Pseudomonas fluorescens B-1 | Complete degradation (at 100 µg/L) | 144 | jmb.or.kr |

Note: This table provides examples of the aerobic biodegradation of structurally similar phthalates by various microorganisms, illustrating the potential for microbial degradation of this compound.

Anaerobic Biodegradation Pathways

Under anaerobic conditions, the biodegradation of this compound is generally slower and less efficient than under aerobic conditions. canada.ca However, it is still a significant degradation pathway in environments such as sediments, flooded soils, and anaerobic digesters. biorxiv.orgoup.com

The initial step in the anaerobic degradation of BEHP is also believed to be the hydrolysis of the ester bonds to form monoesters and then phthalic acid, similar to the aerobic pathway. oup.com The subsequent degradation of phthalic acid under anaerobic conditions is more complex and can proceed through different metabolic routes depending on the electron acceptors available (e.g., nitrate, sulfate, or carbon dioxide). One proposed pathway involves the conversion of phthalic acid to benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. biorxiv.orgnih.gov

Research on the anaerobic degradation of di-n-butyl phthalate (DBP) has shown that it can be mineralized to methane and carbon dioxide by syntrophic methanogenic consortia. oup.com This suggests that a similar fate is possible for BEHP under appropriate anaerobic conditions. Studies have also indicated that the rate-limiting step in the anaerobic degradation of some phthalates is the initial hydrolysis of the side chains. biorxiv.org

Influence of Environmental Factors on Microbial Degradation

The biodegradation of this compound (B2EHP) by microorganisms is a critical process in its environmental removal, and its efficiency is significantly modulated by various environmental parameters.

Temperature: Temperature plays a vital role in the microbial degradation of B2EHP as it directly affects microbial growth and enzyme activity. informaticsjournals.co.inmdpi.comnih.gov Studies have shown that most microorganisms capable of degrading phthalate esters exhibit optimal degradation activity within a specific temperature range. For instance, a bacterial strain, Enterobacter sp. strain YC-IL1, demonstrated efficient degradation of a similar phthalate, di(2-ethylhexyl) phthalate (DEHP), between 30–35 °C, with the optimum at 30 °C. mdpi.com At temperatures below or above this range, the degradation rate significantly decreased. mdpi.com Similarly, Nocardia asteroides LMB-7 showed optimal DEHP degradation at 30 °C. nih.gov Another study found that the degradation potential of a bacterial strain varied at different temperatures (15, 26, 37, 50°C), highlighting the temperature-dependent nature of the enzymatic processes involved. informaticsjournals.co.in

pH: The pH of the environment is another crucial factor influencing the enzymatic degradation of B2EHP. Most DEHP-degrading microorganisms, such as Arthrobacter sp. C21 and Gordonia sp. Dop5, show high degradation rates at a neutral pH of 7.0 and cannot tolerate highly acidic or alkaline conditions. informaticsjournals.co.inmdpi.com However, some strains exhibit a broader pH tolerance. For example, Pseudomonas fluorescens FS1 can tolerate a pH range of 6.5–8.0, while Gordonia alkanivorans YC-RL2 can tolerate a wider range of 6.0–11.0. informaticsjournals.co.innih.gov A halotolerant bacterial consortium, LF, demonstrated optimal DEHP degradation at a pH of 6.0. plos.org The strain Ochrobactrum anthropi L1-W also showed optimum growth and degradation at pH 6. nih.gov In contrast, a Bacillus anthracis strain showed maximum degradation activity at a more alkaline pH of 10.5. informaticsjournals.co.in

Oxygen Availability: Microbial degradation of phthalates like B2EHP occurs under both aerobic and anaerobic conditions, though rates are generally faster in the presence of oxygen. Aerobic biodegradation of DEHP has been shown to result in over 99% primary degradation and 87% mineralization in 28 days. nih.gov Under anaerobic conditions, B2EHP is more persistent, with a half-life that can extend to a year or more. canada.ca

Salinity: Salinity can significantly impact the metabolic activities of microorganisms. informaticsjournals.co.in While many bacteria are inhibited by high salt concentrations, some halotolerant and halophilic bacteria can effectively degrade phthalates in saline environments. A halotolerant consortium, LF, was able to degrade over 91% of DEHP in salt concentrations ranging from 0–3%. plos.org Another study isolated a halotolerant strain, Ochrobactrum anthropi L1-W, which showed optimal degradation at a NaCl concentration of 10 g/L and could tolerate up to 120 g/L. nih.gov The ability of certain strains to degrade pollutants under high salinity is crucial for the bioremediation of contaminated marine and estuarine environments. plos.org

| Factor | Optimal Condition/Range | Microorganism Example | Source |

| Temperature | 30-35 °C | Enterobacter sp. YC-IL1 | mdpi.com |

| 30 °C | Nocardia asteroides LMB-7 | nih.gov | |

| pH | 6.0 | Halotolerant consortium LF | plos.org |

| 6.0 | Ochrobactrum anthropi L1-W | nih.gov | |

| 7.0 | Arthrobacter sp. C21 | informaticsjournals.co.inmdpi.com | |

| 10.5 | Bacillus anthracis T10 | informaticsjournals.co.in | |

| Salinity | 0-3% NaCl | Halotolerant consortium LF | plos.org |

| 10 g/L NaCl | Ochrobactrum anthropi L1-W | nih.gov |

Role of Microbial Consortia and Isolated Bacterial Strains in Biodegradation

Both isolated bacterial strains and microbial consortia play a significant role in the biodegradation of B2EHP in the environment.

Isolated Bacterial Strains: Numerous individual bacterial strains with the ability to degrade phthalate esters have been isolated from various environments, including soil and sewage sludge. nih.govresearchgate.net Genera such as Rhodococcus, Bacillus, Achromobacter, Pseudomonas, Gordonia, and Enterobacter have been identified as effective degraders of high molecular weight phthalates. mdpi.commdpi.complos.orgiwaponline.comjmb.or.kr For example, Rhodococcus ruber YC-YT1, isolated from a marine environment, demonstrated high degradation efficiency for DEHP. mdpi.com Similarly, Bacillus mojavensis B1811, isolated from soil, could almost completely degrade DEHP and other phthalates within four days. iwaponline.com A novel strain, Nocardia asteroides LMB-7, isolated from electronic waste soil, showed a high degradation rate for DEHP. nih.gov The efficiency of these isolated strains can be remarkable under optimal laboratory conditions. iwaponline.com

Microbial Consortia: In natural environments, the degradation of complex organic pollutants like B2EHP is often carried out more effectively by microbial consortia. iwaponline.commdpi.com These consortia, which are communities of different microbial species, can exhibit enhanced adaptability and metabolic capabilities compared to single strains. plos.orgmdpi.com They can achieve more complete degradation of pollutants through cooperative metabolism, where one species may utilize the metabolic byproducts of another. mdpi.comnih.gov For instance, a bacterial consortium designated K1, isolated from agricultural soil, showed a high tolerance to and efficient degradation of DEHP. iwaponline.com This consortium included genera such as Comamonadaceae, Achromobacter, and Pseudomonas. iwaponline.com Another halotolerant consortium, LF, enriched from activated sludge, was predominated by Gordonia sp., Rhodococcus sp., and Achromobacter sp. and was effective in degrading DEHP under saline conditions. plos.org Synthetic bacterial consortia have also been constructed to enhance the degradation of mixed phthalate pollutants, demonstrating the potential for engineered solutions in bioremediation. researchgate.net

| Microorganism Type | Examples | Key Findings | Source |

| Isolated Strains | Rhodococcus ruber YC-YT1 | High degradation efficiency in water and soil. | mdpi.com |

| Bacillus mojavensis B1811 | Complete degradation of multiple phthalates in 4 days. | iwaponline.com | |

| Nocardia asteroides LMB-7 | High degradation rate, using DEHP as sole carbon source. | nih.gov | |

| Ochrobactrum anthropi L1-W | Halotolerant and efficient DEHP degrader. | nih.gov | |

| Microbial Consortia | Consortium K1 | High tolerance and mineralization of DEHP. | iwaponline.com |

| Consortium LF | Halotolerant, effective in 0-3% NaCl. | plos.org | |

| Consortium SC-5 | Complete degradation of mixed phthalates through cooperative metabolism. | nih.gov | |

| Synthetic Consortium | Simultaneous and efficient degradation of six priority phthalates. | researchgate.net |

Identification and Characterization of Biodegradation Intermediates and Metabolites in Environmental Systems

The biodegradation of this compound proceeds through a series of metabolic steps, resulting in the formation of various intermediates and metabolites. The primary and most widely reported pathway for the degradation of phthalate diesters involves the initial hydrolysis of the ester bonds. informaticsjournals.co.in

In the case of B2EHP, this process is expected to first produce mono(2-ethylhexyl) phthalate (MEHP) and butanol, or mono-n-butyl phthalate (MBP) and 2-ethylhexanol. Further hydrolysis of these monoesters leads to the formation of phthalic acid (PA). informaticsjournals.co.innih.gov Phthalic acid is a central intermediate in the degradation of most phthalate esters. nih.govwisdomlib.org

Subsequent degradation of phthalic acid can proceed through various aromatic ring-cleavage pathways, ultimately leading to mineralization into carbon dioxide and water under aerobic conditions. canada.ca

Studies on the degradation of the structurally similar DEHP have identified several key intermediates. Gas chromatography-mass spectrometry (GC-MS) analysis has revealed the presence of MEHP and PA as major metabolites. informaticsjournals.co.innih.gov In some cases, other intermediates have been detected, suggesting alternative or more complex degradation pathways. For example, a study on a halotolerant consortium (LF) identified 2-ethylhexyl pentyl phthalate and butyl (2-ethylhexyl) phthalate, indicating a possible β-oxidation of the side chain. plos.org Another study identified 2-ethylhexanol as a degradation intermediate. nih.gov The complete degradation of these intermediates is crucial, as some, like MEHP, are also considered to have adverse health effects. informaticsjournals.co.innih.govwisdomlib.org

Common Biodegradation Pathway of this compound:

Step 1 (Hydrolysis): this compound is hydrolyzed to form either:

Mono(2-ethylhexyl) phthalate (MEHP) and Butanol

Mono-n-butyl phthalate (MBP) and 2-Ethylhexanol

Step 2 (Further Hydrolysis): The monoester intermediates (MEHP or MBP) are further hydrolyzed to Phthalic Acid (PA).

Step 3 (Ring Cleavage): The aromatic ring of Phthalic Acid is cleaved.

Step 4 (Mineralization): The resulting aliphatic compounds are further metabolized, ultimately leading to carbon dioxide and water.

Environmental Partitioning and Mobility

The distribution and movement of this compound in the environment are governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment.

Volatilization from Water and Soil Surfaces

The tendency of a chemical to volatilize from water and soil is influenced by its Henry's Law constant and vapor pressure. For B2EHP, the estimated Henry's Law constant is 2.1 x 10⁻⁶ atm-cu m/mole, which suggests that volatilization from water surfaces can occur. nih.gov Based on this value, the estimated volatilization half-life from a model river is 32 days, and from a model lake is 240 days. nih.gov However, the strong tendency of B2EHP to adsorb to suspended solids and sediment significantly reduces its volatilization from water. nih.gov When adsorption is considered, the volatilization half-life from a model pond can be as long as 50 years. nih.gov

Adsorption to Soil and Sediment Organic Matter

Adsorption to soil and sediment is a dominant process in the environmental fate of B2EHP, primarily due to its hydrophobic nature. nih.gov This process significantly influences its mobility, bioavailability, and persistence. wur.nl The extent of adsorption is often quantified by the soil organic carbon-water partitioning coefficient (Koc). The estimated Koc for B2EHP is 1.6 x 10⁴, which indicates that it is expected to be immobile in soil. nih.gov

Phthalates with higher molecular weights, like B2EHP, tend to adsorb more strongly to soil and sediment. bohrium.com The organic matter content of the soil or sediment is a key factor, with higher organic content leading to greater adsorption. mdpi.com This strong adsorption reduces the concentration of B2EHP in the aqueous phase, thereby limiting its leaching into groundwater and its transport in surface waters. ccme.ca Studies have shown that in aquatic environments, high molecular weight phthalates are more prevalent in sediment than in the water column. bohrium.com For example, in the Yangtze River Delta, DEHP was the predominant phthalate in soil and sediment, while lower molecular weight phthalates were more dominant in the water. bohrium.com

Intermedia Transport and Environmental Compartmentalization

Due to its physicochemical properties, this compound primarily partitions into solid environmental compartments. When released into the environment, it tends to adsorb strongly to soil and sediment. nih.govnih.gov This limits its mobility and leads to its accumulation in these matrices. bohrium.commdpi.com

Atmosphere: If released to air, B2EHP is expected to exist in both vapor and particulate phases. The vapor phase is degraded by reaction with hydroxyl radicals with an estimated half-life of 25 hours. The particulate phase is removed by wet or dry deposition. nih.gov

Water: In aquatic systems, B2EHP released into the water column will rapidly partition to suspended solids and bottom sediments. nih.gov This reduces its concentration in the water and its potential for volatilization and transport with water flow. nih.govwho.int

Soil: When released to soil, B2EHP is expected to have very low mobility due to strong adsorption to organic matter. nih.gov This makes it less likely to leach into groundwater but can lead to its persistence in the upper soil layers, particularly in areas with continuous sources of contamination like agricultural fields with plastic film mulching. mdpi.com

Ecological Impact and Ecotoxicological Studies of Butyl 2-ethylhexyl Phthalate Non-human Species

Aquatic Ecotoxicity

BBP's effects on aquatic life have been a primary area of investigation, with studies examining its toxicity to a range of organisms, from invertebrates to fish and algae.

Acute and Chronic Effects on Freshwater Invertebrates (e.g., Daphnia magna, Hyalella azteca, Chironomus tentans)

Freshwater invertebrates have shown varying degrees of sensitivity to Butyl 2-ethylhexyl phthalate.

For the water flea, Daphnia magna, chronic exposure has demonstrated reproductive impairment. nm.gov In one study, a 21-day test revealed that while lower concentrations of BBP did not adversely affect reproduction, higher concentrations led to a significant reduction in the number of offspring produced. nm.gov Another study determined the geometric mean maximum acceptable toxicant concentration (GM-MATC) for D. magna to be between 0.042 and 0.15 mg/L, with survival being as sensitive, and in some cases more so, than reproduction. capes.gov.br

The amphipod Hyalella azteca has been identified as a particularly sensitive species. In 10-day water-only exposure tests, the lethal concentration for 50% of the population (LC50) for BBP was 0.46 mg/L. oup.comeaht.org This indicates that BBP can cause mortality at concentrations below its water solubility. eaht.org

The midge Chironomus tentans has also been a subject of BBP toxicity testing. In a 10-day water-only exposure, the LC50 value was determined to be greater than 1.76 mg/L. oup.com Studies on a related species, Chironomus riparius, have explored the effects of BBP on gene expression related to the endocrine system and stress response. aetox.es While some research indicated no significant survival reductions for C. tentans in certain exposure scenarios, other studies have highlighted the potential for sublethal effects. core.ac.uk

Table 1: Acute Toxicity of this compound to Freshwater Invertebrates

| Species | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|

| Hyalella azteca | 10-day LC50 | 0.46 | oup.comeaht.org |

| Chironomus tentans | 10-day LC50 | > 1.76 | oup.com |

| Lumbriculus variegatus | 10-day LC50 | 1.23 | eaht.org |

Impact on Fish Species (e.g., rainbow trout, fathead minnows)

The impact of this compound on fish species has been documented, with effects observed on both survival and growth.

In early life-stage toxicity studies with rainbow trout (Oncorhynchus mykiss), survival was affected at a concentration of 24 mg/L for dimethyl phthalate, a related compound, while growth was impacted by di-n-butyl phthalate at 0.19 mg/L. capes.gov.br Generally, lower molecular weight phthalate esters, including BBP, have been found to be more acutely toxic to fish than their higher molecular weight counterparts. oup.com

For fathead minnows (Pimephales promelas), acute toxicity tests have been conducted with various phthalate esters. oup.comoup.com While specific LC50 values for BBP are not detailed in the provided search results, the general trend indicates that toxicity increases as water solubility decreases. oup.com One study noted that di-2-ethylhexyl phthalate (DEHP), a related compound, was readily absorbed and metabolized by rainbow trout and fathead minnows. nih.govtoxicdocs.org

Effects on Algal Growth and Photosynthetic Organisms

The impact of phthalates on primary producers like algae has been investigated to understand the broader ecosystem effects.

Studies on the influence of benzyl butyl phthalate (BBP) on several common phytoplankton species, including Microcystis sp., Anabaena variabilis, Chlorella sp., and Scenedesmus sp., have been conducted. kg.ac.rs Higher concentrations of BBP were found to significantly inhibit the growth of A. variabilis and Microcystis sp.. kg.ac.rs Green algae, particularly Chlorella sp., showed considerably lower sensitivity, with no significant growth inhibition observed. kg.ac.rs The research suggests that the tested organisms could likely absorb and metabolize BBP. kg.ac.rs

Other research on related phthalates, such as di-n-butyl phthalate (DBP), has shown inhibition of growth and photosynthesis in green algae like Chlorella emersonii and Selenastrum capricornutum at concentrations higher than 10-5M. researchgate.net The IC50 value for CO2-dependent oxygen evolution in algae was found to be 3 x 10-4M. researchgate.net These findings indicate that phthalates can potentially affect the growth and photosynthesis of plants. researchgate.net

Terrestrial Ecotoxicity

The ecological impact of this compound extends to terrestrial environments, affecting soil microorganisms and invertebrates.

Effects on Soil Microorganisms

Di-(2-ethylhexyl) phthalate (DEHP), a closely related and dominant phthalic acid ester, has been shown to impact soil microbial communities. bohrium.com High concentrations of DEHP in agricultural soils can reduce microbial quantity and shift the community structure. bohrium.com Specifically, DEHP exposure has been linked to a decrease in soil microbial biomass and activity. nih.gov

Interestingly, the presence of plants can modulate the effects of DEHP on soil microbes. The rhizosphere, the area of soil around a plant's roots, can alleviate some of DEHP's toxicity. bohrium.com However, a synergistic toxic effect between DEHP and plant growth on the microbial community has also been observed, affecting the relative abundance and diversity of certain microbes. bohrium.com Studies have also noted that high concentrations of di-n-butyl phthalate (DnBP) and DEHP can inhibit soil microbial community functional diversity and the activities of various soil enzymes. plos.org The addition of high concentrations of DBP and DEHP has been shown to diminish bacterial diversity and significantly affect the microbial community structure in the context of wastewater treatment. nih.gov

Impact on Terrestrial Invertebrates

Information specifically detailing the impact of this compound on terrestrial invertebrates was not prominent in the provided search results. However, the known toxicity to aquatic invertebrates suggests a potential for adverse effects on their terrestrial counterparts, although direct evidence and specific studies on terrestrial species are needed for a comprehensive understanding.

Phytotoxicity and Plant Uptake Potential

This compound (DEHP) can be absorbed by plants from contaminated soil and water, and its phytotoxicity has been observed in various species. ms-editions.cl The uptake can occur through both the roots and foliar surfaces. ms-editions.clnih.gov Once absorbed, the compound can be translocated from the roots to the leaves, although the translocation factor is often below 1, indicating limited mobility within the plant. acs.org Studies have shown that the presence of other pollutants, such as nanoplastics, can increase the accumulation of DEHP in plant leaves and promote its translocation to the roots. nih.gov

Bioaccumulation and Bioconcentration in Non-human Organisms

The bioconcentration factor (BCF) is a critical measure for assessing the potential of a chemical to accumulate in an organism directly from the surrounding water. For this compound, BCF values vary significantly among different aquatic species, which is largely attributable to differences in metabolic capacity. mst.dk Organisms at lower trophic levels, such as algae, tend to exhibit higher BCF values compared to organisms at higher trophic levels, like fish, which possess more advanced metabolic systems for breaking down the compound. mst.dknih.gov

A study compiling BCF data reported values for DEHP ranging from 6.9 in the oyster (Crassostrea virginica) to 5400 in the alga (Chlorella fusca). canada.ca Fish generally show lower BCF values. canada.ca The variability highlights that biotransformation capability is a key factor limiting accumulation in more complex organisms. nih.gov

Table 1: Reported Bioconcentration Factors (BCF) for this compound in Various Aquatic Organisms This table is interactive. Users can sort columns by clicking on the headers.

| Species | Common Name | Trophic Level | BCF Value | Reference |

|---|---|---|---|---|

| Chlorella fusca | Green Alga | Producer | 5400 | canada.ca |

| Gammarus sp. | Amphipod | Primary Consumer | 2700 | europa.eu |

| Mussels | Bivalve Mollusc | Primary Consumer | 2500 | europa.eu |

| Daphnia magna | Water Flea | Primary Consumer | 2125 | mst.dk |

| Various Invertebrates | Invertebrates | Primary Consumer | 663 (mean) | nih.gov |

| Oncorhynchus mykiss | Rainbow Trout | Secondary Consumer | 8.9 - 840 | canada.caeuropa.eu |

The bioaccumulation of this compound in ecological food webs is a complex process influenced by several interconnected factors. While the compound exhibits considerable trophic transfer, it generally does not biomagnify, meaning its concentration does not consistently increase at successively higher trophic levels. nih.govresearchgate.netoup.comresearchgate.net

Key factors influencing its bioaccumulation include:

Lipophilicity : DEHP is a lipophilic compound, meaning it has a tendency to associate with fats and lipids. mdpi.com Consequently, the lipid content of an organism is a primary determinant of its potential to accumulate the compound. researchgate.net

Metabolic Transformation : The ability of an organism to metabolize DEHP is a crucial factor limiting its accumulation. nih.gov Higher trophic level organisms like fish can more readily transform DEHP into its metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), which can then be excreted. mst.dknih.gov This metabolic capability generally increases with trophic level, leading to lower accumulation in predators compared to their prey. mst.dk

Trophic Level : There is often an inverse relationship between the bioaccumulation factor (BAF) of high molecular weight phthalates like DEHP and the trophic position of the organism. researchgate.net This is contrary to classic biomagnifying substances and is attributed to the increasing metabolic capacity at higher trophic levels. researchgate.net

Environmental Compartment : DEHP readily adsorbs to organic matter and particles in water and sediment. europa.eu This affects its bioavailability. Organisms that filter water (e.g., mussels) or live in sediment (e.g., amphipods) may have higher exposure and accumulation as they ingest contaminated particles. europa.eumdpi.com

Bioconcentration Factors in Aquatic Biota

Endocrine Disrupting Potential in Non-human Vertebrates

This compound is recognized as an endocrine disrupting chemical (EDC) that can interfere with the hormonal systems of non-human vertebrates, particularly in aquatic environments. frontiersin.orgnih.govbiochemjournal.com Its effects are often mediated by its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). plos.org The endocrine system plays a vital role in regulating growth, development, and reproduction, making fish and amphibians especially vulnerable to waterborne EDCs. plos.orgnih.gov

Research has demonstrated that DEHP and its metabolite MEHP can exert estrogenic activity. nih.govmdpi.comresearchgate.net Studies using transgenic medaka have shown that DEHP can enhance estrogenic activity. nih.govmdpi.com In zebrafish larvae, exposure to MEHP altered whole-body thyroid hormone levels, specifically decreasing thyroxine (T4) and increasing triiodothyronine (T3) content, demonstrating a disruption of the hypothalamic-pituitary-thyroid (HPT) axis. plos.org

In fish, exposure to EDCs like phthalates has been linked to a range of reproductive disturbances. biochemjournal.comapecwater.com These can include the feminization of male fish, alterations in gonadal development, changes in kidney structure, and modulated immune function. apecwater.com Some studies have noted that DEHP treatment can lead to a decrease in the release of luteinizing hormone (LH), a key reproductive hormone. researchgate.net Such disruptions can alter reproductive behaviors and ultimately impact the sustainability of fish populations. biochemjournal.com

Methodologies for Ecological Risk Assessment of Phthalate Esters in Environmental Compartments

Ecological Risk Assessment (ERA) for phthalate esters like this compound is a structured process used to evaluate the potential adverse effects on ecosystems. The methodologies typically involve comparing environmental exposure concentrations with established toxicological endpoints. nih.govmdpi.com

Two common approaches used in the initial tiers of ERA for phthalates are:

The Risk Quotient (RQ) or Hazard Quotient (HQ) Method : This is a widely used deterministic method. nih.govmdpi.comfrontiersin.org It is calculated by dividing the Measured Environmental Concentration (MEC) or the Predicted Environmental Concentration (PEC) of a chemical by its Predicted No-Effect Concentration (PNEC). nih.govmdpi.com

RQ = MEC / PNEC nih.gov

A PNEC value is typically derived from long-term toxicity data (No Observed Effect Concentration, NOEC) from sensitive species representing different trophic levels (e.g., algae, crustaceans, fish), with an assessment factor applied to account for uncertainty. mst.dkeuropa.eu

An RQ or HQ value greater than 1 indicates a potential for ecological risk, warranting further investigation or management action. nih.govfrontiersin.org This method can be applied to assess risks in various environmental compartments, including surface water and sediment. mdpi.commdpi.com

Probabilistic Risk Assessment (PRA) : This approach provides a more comprehensive evaluation of risk by considering the statistical distributions of both exposure and effects data. frontiersin.orgmdpi.com

It often involves developing a Species Sensitivity Distribution (SSD) from chronic toxicity data for multiple species. frontiersin.org The SSD is a cumulative probability distribution that describes the variation in sensitivity among species to a specific chemical.

The risk is then characterized by comparing the distribution of environmental concentrations with the SSD, often by calculating the overlap between the exposure and effects curves. frontiersin.org This can estimate the probability that a certain percentage of species in an ecosystem will be adversely affected (e.g., the probability of affecting 5% of species). mdpi.com

For sediment, the Equilibrium Partitioning (EqP) method is often used to derive Sediment Quality Guidelines (SQGs). nih.gov This method assumes that the bioavailability and toxicity of a nonionic organic chemical in sediment are related to its concentration in the pore water, which is in equilibrium with the sediment organic carbon. nih.gov

These methodologies form a tiered framework for assessing and managing the ecological risks posed by phthalate esters in the environment. mdpi.com

Advanced Analytical Methodologies for Butyl 2-ethylhexyl Phthalate Environmental Monitoring

Sample Collection and Preparation for Diverse Environmental Matrices

The accuracy of environmental monitoring for DEHP heavily relies on appropriate sample collection and preparation protocols that minimize contamination and ensure the integrity of the sample. Given that DEHP is a common contaminant, stringent measures must be taken to avoid its introduction from sampling equipment and laboratory materials. cdc.govwi.gov The use of glassware, stainless steel, and Teflon is recommended, and all equipment should be thoroughly cleaned with a suitable organic solvent prior to use. srce.hr

Protocols for Water and Wastewater Samples

The collection of water and wastewater samples for DEHP analysis requires careful handling to prevent contamination. Grab samples should be collected in glass containers that have not been pre-rinsed with the sample. nemi.govepa.gov For automated sampling, equipment should be as free as possible from Tygon tubing and other potential sources of DEHP. nemi.gov Upon collection, samples must be immediately iced or refrigerated at 4°C and extracted within seven days. nemi.govepa.gov

A common preparation method involves liquid-liquid extraction (LLE). srce.hr For instance, a one-liter water sample can be extracted with a solvent like methylene chloride or a mixture of dichloromethane and hexane. nemi.govepa.gov The U.S. Environmental Protection Agency (EPA) Method 606 specifies extracting a 1-L water sample with methylene chloride using a separatory funnel. nemi.gov The extract is then dried and concentrated. nemi.gov To enhance extraction efficiency, particularly for water-miscible solvents, inorganic salts can be added to promote phase separation. srce.hr For drinking water, a simpler preparation may involve diluting the sample with methanol and filtering it before injection into the analytical instrument. thermofisher.com

Table 1: Protocols for Water and Wastewater Sample Preparation

| Parameter | Protocol | Reference |

|---|---|---|

| Sample Collection | Grab samples in glass containers, no pre-rinsing. | nemi.govepa.gov |

| Storage | Refrigerate at 4°C. | nemi.govepa.gov |

| Extraction Timeframe | Within 7 days of collection. | nemi.gov |

| Extraction Method | Liquid-liquid extraction with methylene chloride or other suitable solvents. | srce.hrnemi.govepa.gov |

| Apparatus | Glassware, stainless steel, Teflon; avoid plastics. | srce.hr |

Techniques for Sediment and Soil Sample Extraction

For solid matrices like sediment and soil, the initial step often involves freeze-drying the samples to remove moisture, followed by homogenization and sieving. ifremer.fr Extraction is then typically performed using organic solvents. Common techniques include ultrasonic extraction, Soxhlet extraction, and microwave-assisted extraction. researchgate.netresearchgate.netacs.org

In ultrasonic extraction, a weighed amount of the dried sample is mixed with a solvent or solvent mixture, such as acetone/hexane or hexane/dichloromethane, and subjected to ultrasonic waves to facilitate the release of DEHP. ifremer.frmdpi.commdpi.com Following extraction, the mixture is centrifuged, and the supernatant is collected for cleanup and analysis. mdpi.com Soxhlet extraction, a more traditional method, involves continuously washing the sample with a solvent over an extended period. researchgate.net

To ensure accuracy, procedural blanks and spiked samples are often prepared alongside the actual samples to monitor for contamination and assess recovery rates. mdpi.com

Table 2: Techniques for Sediment and Soil Sample Extraction

| Technique | Description | Solvents | Reference |

|---|---|---|---|

| Ultrasonic Extraction | Use of ultrasonic waves to enhance extraction efficiency. | Acetone/hexane, hexane/dichloromethane. | ifremer.frmdpi.commdpi.com |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Moderately nonpolar solvents. | cdc.govresearchgate.net |

| Microwave-Assisted Extraction | Use of microwave energy to heat the solvent and sample, accelerating extraction. | N/A | acs.org |

Approaches for Atmospheric Air and Particulate Matter Sampling

Monitoring DEHP in the atmosphere involves collecting both the gaseous phase and particulate-bound DEHP. dcceew.gov.au Air samples are typically drawn through a solid sorbent material, such as Tenax GC, to capture the compound. osha.goviarc.fr The collected DEHP is then desorbed from the sorbent using a solvent like carbon disulfide for subsequent analysis. osha.gov

OSHA (Occupational Safety and Health Administration) has evaluated a method involving the collection of airborne phthalates on OVS-Tenax sampling tubes, followed by desorption with toluene and analysis by gas chromatography. osha.gov It has been noted that using filters alone may not be sufficient, as DEHP can migrate from the filter to the adsorbent resin. osha.gov

Methods for Biota Sample Preparation

The analysis of DEHP in biological tissues is crucial for understanding its bioaccumulation and potential impacts on wildlife. frontiersin.org Sample preparation for biota typically involves the extraction of DEHP from the tissue matrix, which is often rich in lipids.

A validated method for extracting DEHP from marine invertebrates involves pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE). scirp.org In this method, dried and homogenized tissue samples are extracted with a solvent like n-hexane under elevated temperature and pressure. scirp.org This technique offers high extraction efficiency and automation. scirp.org Other methods, such as ultrasonic baths and shakers, have also been employed for extracting phthalates from biological samples. scirp.org

The complexity of the biological matrix often necessitates a cleanup step to remove interfering substances, particularly lipids. cdc.gov Techniques like gel permeation chromatography can be used for this purpose. cdc.gov The direct measurement of DEHP metabolites in urine is also considered an optimal biomarker for exposure, as it reduces the potential for sample contamination by the parent compound. cdc.gov

Extraction and Cleanup Techniques

Following initial extraction from the environmental matrix, further cleanup and concentration steps are often necessary to isolate DEHP from co-extracted interfering compounds and to reach the low detection limits required for environmental analysis.

Supercritical Fluid Extraction (SFE) Applications

Supercritical fluid extraction (SFE) has emerged as a powerful and environmentally friendly technique for extracting DEHP from various matrices. researchgate.netnih.gov This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.netresearchgate.net By adjusting the pressure and temperature, the solvating properties of the supercritical fluid can be precisely controlled, allowing for selective extraction. researchgate.net

SFE has been successfully applied to remove DEHP from products like PVC, demonstrating extraction efficiencies of over 98%. acs.org The technique is also effective in removing DEHP from complex food-related matrices. nih.gov Key advantages of SFE include its high extraction efficiency, reduced use of organic solvents, and the non-toxic nature of CO2. researchgate.netnih.gov The process is typically rapid, with extractions often completed within 20-30 minutes. acs.org

Table 3: Operating Conditions for Supercritical Fluid Extraction of DEHP from PVC

| Parameter | Condition | Reference |

|---|---|---|

| Temperature | 95 °C | acs.org |

| Pressure | 410–480 bar | acs.org |

| Extraction Time | 20–25 minutes | acs.org |

| Efficiency | >98% | acs.org |

Solvent Extraction and Solid-Phase Extraction (SPE)

The initial and critical step in the analysis of Butyl 2-ethylhexyl phthalate from environmental matrices is its extraction and preconcentration. mdpi.commdpi.com The choice of extraction technique is dictated by the sample matrix (e.g., water, soil, sediment) and the desired level of sensitivity.

Solvent Extraction: Liquid-liquid extraction (LLE) is a traditional and widely used technique for extracting DEHP from aqueous samples. mdpi.com This method involves the partitioning of DEHP from the water sample into an immiscible organic solvent. Common solvents used for this purpose include n-hexane, dichloromethane, and ethyl acetate. iarc.frecn.nl For solid samples like soil and sediment, pressurized liquid extraction (PLE) or accelerated solvent extraction (ASE) can be employed, often using solvents like n-hexane. mdpi.comscirp.org While effective, solvent extraction methods can be labor-intensive and consume large volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE has emerged as a more efficient and environmentally friendly alternative to LLE for the extraction and cleanup of DEHP from environmental samples. mdpi.comdergipark.org.tr This technique relies on the partitioning of DEHP between a solid sorbent and the liquid sample. The choice of sorbent is crucial for achieving high recovery rates.

C18 (octadecyl-bonded silica) is a commonly used sorbent for the SPE of DEHP from water samples due to its hydrophobic nature, which effectively retains the nonpolar DEHP molecules. mdpi.comlmaleidykla.lt Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges are another popular choice, offering good retention for a broader range of compounds, including DEHP. dergipark.org.troup.com The selection of the appropriate sorbent and elution solvents is critical for optimizing the recovery of DEHP. For instance, a mixture of ethyl acetate and dichloromethane has been shown to be an effective eluent for DEHP from C18 cartridges. lmaleidykla.lt

| Extraction Technique | Sample Matrix | Sorbent/Solvent | Key Findings |

| Solvent Extraction | Water, Soil, Food | n-hexane, dichloromethane, ethyl acetate | Effective but can be solvent and labor-intensive. iarc.frmdpi.com |

| Solid-Phase Extraction (SPE) | Water, Serum | C18, Oasis HLB | High recovery rates (often >80-90%) and reduced solvent consumption. mdpi.comlmaleidykla.ltoup.com |

| Pressurized Liquid Extraction (PLE) | Biological Tissues | n-hexane | Achieved an average recovery of 89.2% for DEHP. scirp.org |

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate this compound from other co-extracted compounds, ensuring accurate identification and quantification.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like DEHP. restek.com In GC, the sample extract is vaporized and swept by a carrier gas (typically helium or hydrogen) through a long, thin column. nih.govpeakscientific.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.

A variety of capillary columns are suitable for DEHP analysis, with the DB-5MS (5% diphenyl-95% dimethyl siloxane) being a common choice due to its versatility and robustness. nih.gov The selection of the stationary phase is critical for resolving DEHP from other phthalates and potential interferences. restek.com For instance, Rtx-440 and Rxi-XLB columns have demonstrated excellent resolution for complex phthalate mixtures. restek.com The GC oven temperature is programmed to ramp up over time, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. nih.gov

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer a viable alternative to GC, particularly for less volatile or thermally labile compounds. mdpi.com In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.

For DEHP analysis, reversed-phase chromatography is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. mdpi.comscioninstruments.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple phthalates. mdpi.com UPLC systems, which utilize smaller particle size columns and higher pressures, can provide faster analysis times and improved resolution compared to conventional HPLC. mdpi.com A study utilizing UPLC-MS/MS achieved a complete runtime of less than 6 minutes for the analysis of DEHP. mdpi.comnih.gov

| Chromatographic Technique | Column Type | Mobile/Carrier Gas | Key Advantages |

| Gas Chromatography (GC) | DB-5MS, Rtx-440, Rxi-XLB | Helium, Hydrogen | High resolution, well-established methods. restek.comnih.gov |

| Liquid Chromatography (LC/UPLC) | C18 | Acetonitrile/Water, Methanol/Ammonium Acetate | Suitable for less volatile compounds, faster analysis with UPLC. mdpi.commdpi.com |

Detection and Quantification Methods

The final step in the analytical process is the detection and quantification of the separated this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is the most widely used detection technique for DEHP analysis due to its high sensitivity and selectivity. restek.comecn.nl When coupled with GC or LC, it provides a powerful tool for identifying and quantifying trace levels of contaminants. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of a molecule upon ionization provides a unique "fingerprint" that can be used for its identification.